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Compound of Interest

Compound Name: p38 MAP Kinase Inhibitor IV

Cat. No.: B1678146 Get Quote

p38 MAP Kinase Inhibitor IV: A Technical
Overview
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p38 MAP Kinase Inhibitor IV,

a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.

This pathway is a critical mediator of cellular responses to inflammatory cytokines and

environmental stress, making it a key target in the development of therapeutics for a range of

diseases, including inflammatory disorders and cancer.

Chemical Structure and Physicochemical Properties
p38 MAP Kinase Inhibitor IV, also known as 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) or MT4,

is a symmetrical sulfone compound.[1][2] Its structure and key properties are summarized in

the table below.
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Property Value Reference

Chemical Formula C₁₂H₄Cl₆O₄S [2][3]

Molecular Weight 456.9 g/mol [3]

CAS Number 1638-41-1 [2][4]

Appearance
White to beige or light yellow

powder/solid
[1][4]

Solubility
Soluble in DMSO (4.5-5

mg/mL)
[1][4]

SMILES String

O=S(=O)

(c1c(O)c(Cl)c(Cl)cc1Cl)c2c(O)

c(Cl)c(Cl)cc2Cl

[1][4]

InChI Key
AKUKHICVNCCQHN-

UHFFFAOYSA-N
[3][4]

Mechanism of Action and Biological Activity
p38 MAP Kinase Inhibitor IV functions as an ATP-competitive inhibitor of p38α and p38β MAP

kinases.[1][4] By binding to the ATP-binding pocket of these kinases, it prevents the

phosphorylation of downstream substrates, thereby blocking the propagation of the signaling

cascade.

The inhibitory activity of p38 MAP Kinase Inhibitor IV has been quantified, demonstrating its

potency and selectivity.
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Target IC₅₀ Value Reference

p38α 130 nM [1][4]

p38β 550 nM [1][4]

p38γ/δ
Low activity (≤23% inhibition at

1 µM)
[1][4]

ERK1/2
Low activity (≤23% inhibition at

1 µM)
[1][4]

JNK1/2/3
Low activity (≤23% inhibition at

1 µM)
[1][4]

This inhibitor has been shown to be more effective than the commonly used p38 inhibitor SB

203580 in certain cellular assays. For instance, it achieves 100% inhibition of

lipopolysaccharide (LPS)-induced IL-1β release from human peripheral blood mononuclear

cells (hPBMCs) at 100 µM, compared to 50% inhibition by SB 203580 at the same

concentration.[1][4]

The p38 MAPK Signaling Pathway and Point of
Inhibition
The p38 MAPK pathway is a three-tiered kinase cascade activated by a variety of extracellular

stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), growth factors, and

environmental stressors like UV radiation and osmotic shock.[5] The core of this pathway

consists of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the

p38 MAP kinase itself. Upon activation, p38 MAPK translocates to the nucleus and

phosphorylates various transcription factors and other protein kinases, leading to changes in

gene expression and cellular responses such as inflammation, apoptosis, and cell

differentiation.[5]

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of action for p38
MAP Kinase Inhibitor IV.
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Caption: The p38 MAPK signaling cascade and the inhibitory action of p38 MAP Kinase
Inhibitor IV.

Experimental Protocols
The characterization of p38 MAP Kinase Inhibitor IV involves various biochemical and cell-

based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This assay determines the concentration of the inhibitor required to reduce the activity of the

p38 kinase by 50%. A common method is an immunoprecipitation-based kinase assay using a

known substrate.

Materials:

Active p38α or p38β enzyme

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton

X-100, 1 mM DTT)

ATP (at a concentration close to the Kₘ for the kinase)

Substrate (e.g., recombinant ATF-2)

p38 MAP Kinase Inhibitor IV (in DMSO)

[γ-³²P]ATP or reagents for non-radioactive detection (e.g., phosphospecific antibodies)

96-well plates

Plate reader or phosphorimager

Procedure:

Prepare serial dilutions of p38 MAP Kinase Inhibitor IV in kinase assay buffer.

In a 96-well plate, add the active p38 kinase to each well.
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Add the diluted inhibitor or DMSO (vehicle control) to the respective wells and incubate for a

defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF-2) and ATP

(spiked with [γ-³²P]ATP if using radioactive detection).

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes), ensuring the

reaction is in the linear range.

Terminate the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).

Quantify the phosphorylation of the substrate. For radioactive assays, this can be done by

spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-

³²P]ATP, and measuring the remaining radioactivity using a scintillation counter. For non-

radioactive methods, substrate phosphorylation can be detected by Western blotting or

ELISA using a phospho-specific antibody.

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Assay: Inhibition of LPS-Induced Cytokine
Production
This assay assesses the inhibitor's efficacy in a more physiologically relevant context by

measuring its ability to block the production of pro-inflammatory cytokines in cells stimulated

with lipopolysaccharide (LPS).

Materials:

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1

monocytes)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Lipopolysaccharide (LPS) from E. coli
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p38 MAP Kinase Inhibitor IV (in DMSO)

ELISA kit for the cytokine of interest (e.g., IL-1β or TNF-α)

96-well cell culture plates

CO₂ incubator

Procedure:

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or

stabilize overnight.

Prepare serial dilutions of p38 MAP Kinase Inhibitor IV in cell culture medium.

Pre-treat the cells with the diluted inhibitor or DMSO (vehicle control) for a specific duration

(e.g., 1-2 hours).

Stimulate the cells by adding LPS to a final concentration known to induce a robust cytokine

response (e.g., 1 µg/mL).

Incubate the plate for a period sufficient for cytokine production and secretion (e.g., 4-24

hours) in a CO₂ incubator at 37°C.

Collect the cell culture supernatant.

Quantify the concentration of the target cytokine (e.g., IL-1β) in the supernatant using a

specific ELISA kit according to the manufacturer's instructions.

Calculate the percentage of inhibition of cytokine production for each inhibitor concentration

relative to the LPS-stimulated control.

Determine the IC₅₀ value for the inhibition of cytokine production by plotting the percentage

of inhibition against the inhibitor concentration.

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a p38 MAPK inhibitor.
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Caption: A generalized workflow for the preclinical evaluation of a p38 MAP Kinase inhibitor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1678146?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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